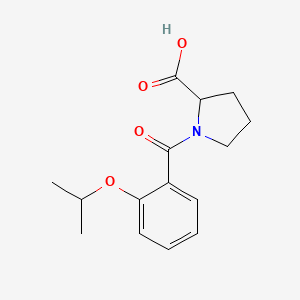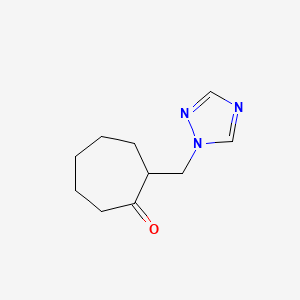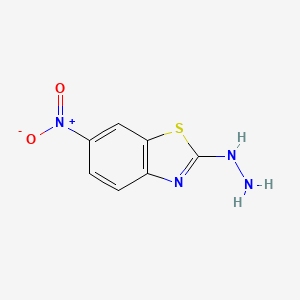![molecular formula C8H7NO2S B1308348 methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 82782-85-2](/img/structure/B1308348.png)
methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Vue d'ensemble
Description
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C8H7NO2S . It is a solid substance .
Synthesis Analysis
The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF can afford the corresponding N-substituted derivatives .Molecular Structure Analysis
The selectivity of acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .Chemical Reactions Analysis
The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF afforded the corresponding N-substituted derivatives . Some reactions of the alkylation products were studied .Physical And Chemical Properties Analysis
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a pale-yellow to yellow-brown solid . Its molecular weight is 182.22 . The compound has a melting point of 131-132°C .Applications De Recherche Scientifique
Synthesis of N-Substituted Derivatives
The compound serves as a precursor for the synthesis of N-substituted derivatives. These derivatives are obtained through alkylation reactions with various alkyl halides in the presence of sodium hydride . This process is fundamental in medicinal chemistry for the development of new drugs.
Antiviral Agents
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives have been identified as potent inhibitors of alphaviruses, such as chikungunya virus . These compounds exhibit a broad spectrum of antiviral activity, making them valuable in the study and treatment of viral infections.
Oncology Applications
Some derivatives of this compound have been reported to reversibly inhibit lysine-specific demethylases . These enzymes regulate histone methylation, which is a key process in the epigenetic control of gene expression. Inhibitors of these enzymes have potential applications in oncology, particularly in the treatment of cancer.
Hepatitis C Virus Research
Thieno[3,2-b]pyrrole derivatives without a carboxamide functionality have been found to act as allosteric inhibitors of hepatitis C virus NS5B polymerase . This application is significant in the development of new therapeutic strategies against hepatitis C.
Tuberculosis Treatment
The compound has been used to synthesize functionalized 1,2-diacyl hydrazine derivatives, which are explored for their antitubercular activity . Some of these derivatives have shown moderate activity against tuberculosis, suggesting potential use in the treatment of this disease.
Optoelectronic Materials
Derivatives of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate provide basic scaffolds for the construction of π-conjugated fused systems . These systems are essential in the field of optoelectronics, which includes the development of organic light-emitting diodes (OLEDs) and solar cells.
Quantum Chemistry and Reactivity Studies
The electronic structure and reactivity of the compound have been studied using quantum-chemical methods . These studies are crucial for understanding the selectivity of acylation reactions under various conditions, which is important for designing specific molecular structures.
Photochemical Synthesis
The compound is also used in photochemical studies to synthesize new fused 4H-thieno[3,2-b]pyrrole derivatives . These derivatives are of interest for their potential applications in creating new materials with unique photochemical properties.
Mécanisme D'action
Target of Action
It’s known that this compound can be used for the synthesis of biologically active compounds of the thienopyrrole series , which suggests it may interact with various biological targets.
Mode of Action
The mode of action of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate involves its alkylation with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF . This process affords the corresponding N-substituted derivatives .
Biochemical Pathways
It’s known that this compound provides basic scaffolds for the construction of π-conjugated fused systems for optoelectronics , suggesting it may influence pathways related to these systems.
Pharmacokinetics
The ADME properties of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate are as follows :
Result of Action
It’s known that this compound can be used for the synthesis of biologically active compounds of the thienopyrrole series , suggesting it may have various molecular and cellular effects.
Action Environment
It’s known that the synthesis of this compound involves reactions that are sensitive to temperature and the presence of certain reagents , suggesting that these factors may influence its action.
Safety and Hazards
Orientations Futures
The compound and its derivatives are planned to be used as initial compounds for the synthesis of other structures . They can be used for the synthesis of biologically active compounds of the thieno-pyrrole series . They also provide basic scaffolds for the construction of π-conjugated fused systems for optoelectronics .
Propriétés
IUPAC Name |
methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-11-8(10)6-4-7-5(9-6)2-3-12-7/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBZXGMGOKVVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398873 | |
| Record name | methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82782-85-2 | |
| Record name | methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reactivity of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate?
A1: This compound exhibits interesting regioselective reactivity. Research has shown that methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can be selectively acylated under specific conditions. This allows for the controlled introduction of substituents, which is crucial for building complex molecules with tailored properties. [, , , ]
Q2: What is the primary application explored for methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives in the provided research?
A2: The research primarily focuses on using this compound as a building block for synthesizing photochromic 1,2-dihetarylethenes. [, , ] These molecules undergo reversible structural changes upon exposure to specific wavelengths of light, making them promising candidates for applications in photochromic lenses, molecular switches, and optical data storage.
Q3: Can you provide an example of a specific photochromic compound synthesized using this building block?
A3: One example is the synthesis of a thienopyrrole-based photochrome utilizing regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. [] This demonstrates the successful incorporation of the compound into a more complex structure exhibiting photochromic properties.
Q4: Are there other heterocyclic systems being investigated in conjunction with methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate for photochromic material development?
A4: Yes, researchers have explored combining this compound with other heterocycles. For example, one study focuses on synthesizing 4-indolyl-5-(thieno[3,2-b]pyrrol-6-yl)imidazoles, demonstrating the potential of incorporating this thienopyrrole derivative into diverse heterocyclic systems for potentially novel photochromic materials. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














